molecular formula C18H21NO3 B5206348 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate

2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate

Cat. No.: B5206348
M. Wt: 299.4 g/mol
InChI Key: SWAIBPZZMYYMDS-UHFFFAOYSA-N
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Description

2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylcarbamate group attached to a 2-(4-propan-2-ylphenoxy)ethyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2-(4-propan-2-ylphenoxy)ethanol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(4-propan-2-ylphenoxy)ethanol and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-phenylcarbamate
  • 4,4’-methylenebis(ethyl phenylcarbamate)
  • 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate

Uniqueness

2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-propan-2-ylphenoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14(2)15-8-10-17(11-9-15)21-12-13-22-18(20)19-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAIBPZZMYYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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